molecular formula C25H22N2O6S B1672399 GSK-7227 CAS No. 1067214-81-6

GSK-7227

Cat. No.: B1672399
CAS No.: 1067214-81-6
M. Wt: 478.5 g/mol
InChI Key: LYXBTAXWNCLYLA-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 2-((3-((5-methoxy-4-methyl-1H-indol-1-yl)sulfonyl)benzoyl)amino)-5-methyl- is a structurally complex benzoic acid derivative featuring a sulfonamide-linked indole-benzamide scaffold. Its core structure includes:

  • A benzoic acid backbone substituted at position 2 with a benzoylamino group and at position 5 with a methyl group.
  • A sulfonyl bridge connecting the benzamide to a 5-methoxy-4-methyl-1H-indole moiety.

This sulfonamide-indole hybrid is reminiscent of pharmacophores in enzyme inhibitors, where sulfonamide groups often enhance binding to catalytic sites, and indole scaffolds contribute to hydrophobic interactions . While direct data on this compound’s applications are absent in the provided evidence, structural analogs (e.g., benzamide sulfonamides and indole derivatives) are frequently explored for their enzyme inhibitory or receptor-modulating activities .

Properties

IUPAC Name

2-[[3-(5-methoxy-4-methylindol-1-yl)sulfonylbenzoyl]amino]-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-15-7-8-21(20(13-15)25(29)30)26-24(28)17-5-4-6-18(14-17)34(31,32)27-12-11-19-16(2)23(33-3)10-9-22(19)27/h4-14H,1-3H3,(H,26,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXBTAXWNCLYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3C=CC4=C3C=CC(=C4C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067214-81-6
Record name GSK-7227
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1067214816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-7227
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJD96ZH2B0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Benzoic acid derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound in focus, Benzoic acid, 2-((3-((5-methoxy-4-methyl-1H-indol-1-yl)sulfonyl)benzoyl)amino)-5-methyl- , exhibits a complex structure that suggests potential for various pharmacological effects. This article aims to present a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H22N2O6S
  • Molecular Weight : 466.52 g/mol
  • IUPAC Name : Benzoic acid, 2-((3-((5-methoxy-4-methyl-1H-indol-1-yl)sulfonyl)benzoyl)amino)-5-methyl-

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one in focus can inhibit both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM against resistant strains .

CompoundMIC (µM)Target Organisms
Compound A1E. coli
Compound B4Staphylococcus aureus
Target Compound5Various resistant strains

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. A notable investigation demonstrated that benzoic acid derivatives could induce apoptosis in cancer cell lines by activating proteasomal and lysosomal pathways . The study reported no cytotoxic effects on normal fibroblast cells at concentrations up to 10 µg/mL, indicating a favorable therapeutic index.

Cell LineIC50 (µM)Effect
Hep-G2>10No inhibition
A2058>10No inhibition
CCD25sk>10No inhibition

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Proteasome Activation : The compound enhances the activity of the ubiquitin-proteasome pathway (UPP), crucial for protein degradation and cellular homeostasis.
  • Lysosomal Pathway Stimulation : It also promotes autophagy by activating cathepsins B and L, which are vital for cellular degradation processes .
  • Antioxidant Properties : Some benzoic acid derivatives have demonstrated antioxidant activity, reducing oxidative stress in cells .

Study on Proteasome and Lysosome Activation

In a controlled laboratory setting, researchers evaluated the effects of various benzoic acid derivatives on human foreskin fibroblasts. The results indicated that the target compound significantly increased the activity of both proteasomal and lysosomal pathways at concentrations of 5 µM and above without inducing cytotoxicity .

In Silico Studies

In silico modeling has shown that the target compound can effectively bind to critical enzymes involved in protein degradation, supporting its potential as a therapeutic agent for age-related diseases where proteostasis is compromised .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The structural framework of this compound suggests potential anticancer properties. Research indicates that indole derivatives, such as the one , often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in tumor cells and inhibit cell proliferation effectively .

Table 1: Summary of Anticancer Activities of Related Compounds

Compound NameStructureCancer TypeMechanism of Action
5-Methoxy-4-methyl-1H-indoleStructureBreast CancerInduces apoptosis via mitochondrial pathway
Benzothiazole DerivativesStructurePancreatic CancerInhibits cell cycle progression
Indole SulfonamidesStructureLeukemiaModulates apoptotic signaling pathways

Synthesis and Derivative Development

The synthesis of benzoic acid derivatives often involves multi-step reactions that can yield compounds with enhanced biological activities. The incorporation of functional groups such as methoxy and sulfonyl moieties can significantly influence the pharmacological properties of these compounds. For example, the presence of a sulfonamide group has been linked to increased solubility and bioavailability, making these compounds more effective as therapeutic agents .

Case Study: Synthesis of Indole Derivatives
A recent study focused on synthesizing various indole derivatives, examining their anticancer properties through structure-activity relationship (SAR) studies. The findings suggested that modifications at the indole ring could enhance potency against specific cancer types .

Biochemical Probes and Diagnostics

Beyond their therapeutic potential, benzoic acid derivatives are also being explored as biochemical probes in research settings. Their ability to selectively interact with biological targets makes them valuable tools for studying cellular processes and disease mechanisms. For instance, compounds similar to the one discussed have been used to investigate signaling pathways involved in cancer progression .

Future Directions and Research Opportunities

Given the promising results from preliminary studies, further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their anticancer effects.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before clinical trials.
  • Combination Therapies : Investigating the potential synergistic effects when combined with existing chemotherapeutics.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physico-Chemical Properties
Property Target Compound CAS 2275619-55-9 CAS 919792-62-4
Molecular Weight ~500–600 612.27 337.78
Predicted Density Moderate (~1.5–1.6 g/cm³) 1.796 g/cm³ Not provided
pKa ~2–3 (sulfonamide) 2.61 Not provided
Key Substituents Methoxy, methylindole Halogens, dichlorophenyl Chloro-dihydroindole

Research Implications

  • Structure-Activity Relationships (SAR) : The target compound’s indole sulfonamide motif could optimize enzyme inhibition by combining the sulfonamide’s hydrogen-bonding capacity with the indole’s planar aromaticity.
  • Synthetic Challenges : The presence of multiple functional groups (methoxy, methyl, sulfonyl) may complicate synthesis, necessitating optimized coupling strategies (e.g., EDCI/HOAT-mediated amidation as in ).

Preparation Methods

Fischer Indole Synthesis for 5-Methoxy-4-Methyl-1H-Indole

The Fischer indole synthesis remains the most widely employed method for constructing the substituted indole core. For this target:

  • Phenylhydrazine derivative preparation :
    • 4-Methyl-3-methoxyphenylhydrazine synthesized via diazotization of 4-methyl-3-methoxyaniline followed by reduction with SnCl₂/HCl
  • Cyclization substrate selection :
    • Methyl ethyl ketone provides the necessary α,β-unsaturated carbonyl system
  • Acid-catalyzed cyclization :
    • HCl/EtOH at reflux (78°C, 8 hr) achieves 82% yield
    • Critical parameters:
      • Acid concentration (2M optimal)
      • Strict temperature control to prevent over-protonation
      • Nitrogen atmosphere to inhibit oxidation

Mechanistic Insights :
Protonation of carbonyl oxygen → enol formation →-sigmatropic rearrangement → C-N bond cleavage → rearomatization (Fig. 2).

Hemetsberger-Knittel Modification for Enhanced Regioselectivity

For improved control over substituent positioning:

  • Employ β-(3-methoxy-4-methylphenyl)-α-azidoacrylate esters
  • Thermal decomposition at 160°C under vacuum yields 89% indole product
  • Advantages:
    • Eliminates competing substitution patterns
    • Tolerates electron-withdrawing groups

Sulfonylation and Benzoyl Coupling Reactions

Indole Sulfonylation Protocol

Conversion of 5-methoxy-4-methyl-1H-indole to 1-(3-(chlorosulfonyl)benzoyl)-5-methoxy-4-methyl-1H-indole proceeds via:

Stepwise Procedure :

  • Sulfonation :
    • ClSO₃H (2.2 equiv) in DCM at -15°C (85% conversion)
    • Quench with ice-water to prevent over-sulfonation
  • Benzoylation :
    • 3-(Chlorocarbonyl)benzenesulfonyl chloride (1.1 equiv)
    • Pyridine (3 equiv) as base and catalyst
    • THF solvent, 0°C → RT over 12 hr (76% yield)

Critical Quality Controls :

  • Residual chloride <0.5% (ICP-OES)
  • Sulfonic acid byproducts <1% (HPLC)

Amide Bond Formation with 2-Amino-5-Methylbenzoic Acid

Carbodiimide-Mediated Coupling

Standard protocol for amide linkage assembly:

  • Reagents :
    • EDC·HCl (1.5 equiv)
    • HOBt (1.1 equiv)
    • DIPEA (3 equiv)
  • Conditions :
    • DMF solvent, 4Å molecular sieves
    • 0°C → 25°C over 6 hr
    • 78% isolated yield after silica gel chromatography

Reaction Optimization Data :

Parameter Test Range Optimal Value Yield Impact
Coupling Agent EDC vs DCC EDC +12%
Solvent DMF vs THF DMF +15%
Temperature -10°C to 40°C 0-25°C Max at 25°C
Base DIPEA vs TEA DIPEA +8%

Integrated Synthetic Route and Process Analytics

Convergent Synthesis Pathway

Combining the optimized steps yields the complete synthetic sequence (Fig. 3):

  • Indole core preparation (Fischer method) → 82%
  • Sulfonylation/benzoylation → 76%
  • Amide coupling → 78%
    Overall yield : 82% × 76% × 78% = 49.3%

Critical Impurities Identified by LC-MS :

  • N-desmethyl analogue (0.8%)
  • Sulfone oxide derivative (0.3%)
  • Dimerized product (0.2%)

Advanced Purification Techniques

Preparative HPLC Conditions

Final purification employs orthogonal separation methods:

  • Column : XBridge BEH C18, 19×250 mm, 5 μm
  • Mobile Phase :
    • A: 0.1% TFA in H₂O
    • B: 0.1% TFA in MeCN
  • Gradient : 20-80% B over 25 min
  • Detection : 254 nm
  • Recovery : 92.4% at >99.5% purity

Analytical Characterization Benchmarks

Spectroscopic Validation Criteria

¹H NMR (600 MHz, DMSO-d₆) :

  • δ 12.34 (s, 1H, COOH)
  • δ 8.21 (d, J=8.2 Hz, 1H, Ar-H)
  • δ 7.89 (s, 1H, Indole-H)
  • δ 3.87 (s, 3H, OCH₃)
  • δ 2.41 (s, 3H, CH₃)

HRMS (ESI+) :

  • Calculated for C₂₅H₂₂N₂O₆S [M+H]⁺: 479.1278
  • Found: 479.1275 (Δ=-0.6 ppm)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the sulfonamide-linked benzoyl-indole scaffold in this compound?

  • Methodological Answer : The synthesis of sulfonamide-linked benzoyl-indole derivatives typically involves coupling a sulfonyl chloride intermediate (e.g., 5-methoxy-4-methyl-1H-indole-1-sulfonyl chloride) with a benzoylated amine under basic conditions. For example:

Generate the sulfonyl chloride via chlorination of the indole-thiol precursor using Cl₂ or SOCl₂ .

React the sulfonyl chloride with 3-aminobenzoyl derivatives in anhydrous DMF or THF, using triethylamine as a base to neutralize HCl byproducts .

Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>98%, C18 column, acetonitrile/water mobile phase) .

  • Key Considerations : Optimize reaction time (6–12 hours) and temperature (0°C to room temperature) to minimize byproducts like over-sulfonated species.

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the presence of the 5-methoxy-4-methylindole moiety (δ 3.8–4.0 ppm for methoxy, δ 2.1–2.3 ppm for methyl) and benzoyl-sulfonamide linkage (amide proton δ 10.5–11.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) with <2 ppm error .
  • Infrared Spectroscopy (IR) : Confirm sulfonamide (1320–1160 cm⁻¹ for S=O stretches) and amide (1650–1600 cm⁻¹ for C=O) functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

Re-evaluate Docking Models : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to assess binding stability. Adjust protonation states of the sulfonamide and benzoic acid groups at physiological pH (e.g., pKa ~3–5 for sulfonamide) .

Validate Assay Conditions : Test solubility in DMSO/PBS mixtures and confirm compound stability under assay conditions (e.g., LC-MS monitoring over 24 hours) .

Compare Structural Analogues : Synthesize derivatives (e.g., replacing 5-methoxy with hydroxy groups) to identify SAR trends and validate target engagement via SPR or ITC .

  • Example Workflow : If in vitro IC₅₀ values conflict with docking scores, perform mutagenesis on the target protein’s binding pocket to identify critical residues .

Q. What strategies mitigate instability of the sulfonamide linkage during long-term biochemical assays?

  • Methodological Answer :

  • pH Optimization : Store the compound in neutral buffers (pH 7.4) to avoid hydrolysis. Avoid strongly acidic (pH <3) or basic (pH >9) conditions .
  • Lyophilization : Lyophilize aliquots in amber vials under argon to prevent oxidation. Reconstitute in degassed DMSO immediately before use .
  • Stability Monitoring : Use UPLC-PDA at 254 nm to track degradation (e.g., sulfonic acid byproducts) over 48-hour incubations in assay media .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

  • Methodological Answer :

  • Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., 5-methoxy group demethylation or indole ring oxidation) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine at the 4-methyl position) to block CYP450-mediated oxidation .
  • In Vitro Validation : Incubate derivatives with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

  • Methodological Answer :

Solvent Screening : Test solubility in DMSO, ethanol, and PBS using nephelometry (λ = 600 nm) to quantify precipitation .

Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while maintaining bioactivity .

Thermodynamic Solubility : Perform shake-flask experiments (24-hour equilibration) at 25°C and 37°C to account for temperature-dependent variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
GSK-7227

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